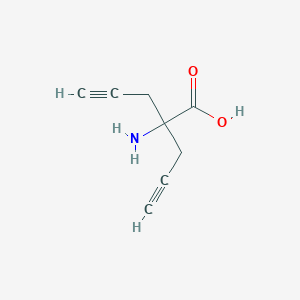

2-Amino-2-prop-2-ynylpent-4-ynoic acid

Description

2-Amino-2-prop-2-ynylpent-4-ynoic acid is a non-proteinogenic amino acid derivative characterized by a pent-4-ynoic acid backbone (five-carbon chain with a triple bond at position 4) substituted with both an amino (-NH₂) group and a prop-2-ynyl (propargyl, -CH₂C≡CH) group at the second carbon. This unique structure combines rigid alkyne functionalities with polar amino and carboxylic acid groups, making it a molecule of interest in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

2-amino-2-prop-2-ynylpent-4-ynoic acid |

InChI |

InChI=1S/C8H9NO2/c1-3-5-8(9,6-4-2)7(10)11/h1-2H,5-6,9H2,(H,10,11) |

InChI Key |

AJZQZQXLGHCMHZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(CC#C)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-prop-2-ynylpent-4-ynoic acid can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction, which is used to prepare optically pure derivatives of this compound. The reaction conditions typically involve the use of a palladium catalyst and a copper co-catalyst in the presence of an alkyne and an aryl halide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, including the use of catalysts and optimized reaction conditions, are likely employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-prop-2-ynylpent-4-ynoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert alkyne groups to alkenes or alkanes.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkenes or alkanes.

Scientific Research Applications

2-Amino-2-prop-2-ynylpent-4-ynoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and click chemistry reactions.

Biology: Employed in the synthesis of folate-conjugates and metal-chelate complexes.

Medicine: Investigated for its potential as an inhibitor of enzymes such as aldose reductase.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-prop-2-ynylpent-4-ynoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of aldose reductase by binding to the enzyme’s active site, thereby preventing the conversion of glucose to sorbitol . This inhibition can have therapeutic implications for conditions such as diabetic complications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize its properties, 2-amino-2-prop-2-ynylpent-4-ynoic acid is compared below with structurally related compounds, focusing on molecular features, biological activities, and functional distinctions.

Table 1: Structural and Functional Comparison of Selected Compounds

Key Research Findings and Distinctions

Structural Rigidity and Reactivity

This contrasts with 4-aminopent-2-ynoic acid, where the single alkyne and distal amino group may limit steric constraints .

Functional Group Impact on Bioactivity

- Alkyne vs. Aromatic Moieties: Compared to (S)-2-amino-3-(pyridin-4-yl)propanoic acid, the propargyl group in the target compound reduces aromatic interactions but increases reactivity in covalent bonding (e.g., click chemistry applications) .

Pharmacological Potential

The target compound’s propargyl group may similarly enhance lipophilicity, improving membrane permeability for central nervous system targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.